Sodium 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
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Overview
Description
Sodium 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of the triazole ring fused to the pyridine ring imparts unique chemical properties to the compound, making it a valuable subject for scientific research.
Mechanism of Action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties .
Mode of Action
Triazole-pyrimidine hybrids have been observed to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Triazole-pyrimidine hybrids have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties .
Biochemical Analysis
Biochemical Properties
Sodium 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, triazolopyridine derivatives have been shown to inhibit kinases such as c-Met and VEGFR-2, which are involved in cell signaling pathways related to cancer progression . The compound’s interaction with these kinases leads to the inhibition of their activity, thereby affecting downstream signaling pathways and cellular processes.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce apoptosis in cancer cells by inhibiting the expression of c-Met and VEGFR-2, leading to cell cycle arrest and programmed cell death . Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active sites of kinases such as c-Met and VEGFR-2, inhibiting their activity and preventing the phosphorylation of downstream targets . This inhibition disrupts cell signaling pathways, leading to changes in gene expression and cellular responses. The compound’s ability to interact with multiple targets makes it a promising candidate for overcoming drug resistance in cancer therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various experimental conditions, maintaining its activity over extended periods . Long-term studies have indicated that the compound can induce sustained changes in cellular function, including prolonged inhibition of kinase activity and persistent alterations in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting target kinases and reducing tumor growth . At higher doses, it may cause toxic or adverse effects, including off-target interactions and toxicity to normal tissues. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can modulate the activity of metabolic enzymes, leading to changes in the levels of key metabolites . These interactions can affect cellular energy production, biosynthesis, and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with target biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
The synthesis of sodium 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . Industrial production methods may involve the use of isoamyl nitrite in dimethylformamide (DMF) or sodium nitrite in aqueous acetic acid, followed by amination and cyclization steps .
Chemical Reactions Analysis
Sodium 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Scientific Research Applications
Sodium 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it useful in biochemical studies.
Comparison with Similar Compounds
Sodium 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate can be compared with other triazolopyridine derivatives, such as:
- 1,2,3-Triazolo[4,5-b]pyrazine
- 1,2,3-Triazolo[4,5-c]pyridazine
- 1,2,3-Triazolo[4,5-d]pyridazine These compounds share similar structural features but differ in their specific biological activities and chemical properties. The unique chlorine substitution in this compound imparts distinct reactivity and potential therapeutic applications .
Properties
IUPAC Name |
sodium;6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2.Na/c8-4-1-2-5-9-10-6(7(12)13)11(5)3-4;/h1-3H,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYYPRFQKLNPDD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1Cl)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN3NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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